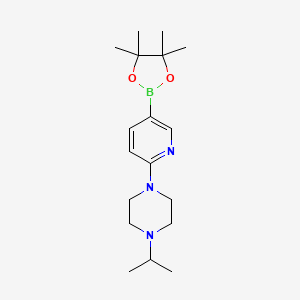

1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Description

1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is a boronate ester-containing compound characterized by a piperazine core substituted with an isopropyl group and a pyridinyl-dioxaborolane moiety. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is a widely used boron-protecting group in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in pharmaceutical and materials chemistry . This compound is structurally tailored for applications in medicinal chemistry and catalysis, particularly as a key intermediate in synthesizing complex heterocycles or bioactive molecules .

Properties

IUPAC Name |

1-propan-2-yl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30BN3O2/c1-14(2)21-9-11-22(12-10-21)16-8-7-15(13-20-16)19-23-17(3,4)18(5,6)24-19/h7-8,13-14H,9-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHGWMPAZRYODJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701120923 | |

| Record name | 1-(1-Methylethyl)-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701120923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919496-58-5 | |

| Record name | 1-(1-Methylethyl)-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=919496-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methylethyl)-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701120923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyridine and piperazine derivatives.

Borylation: The key step involves the borylation of the pyridine ring using a boronic acid or boronate ester in the presence of a palladium catalyst.

Coupling Reaction: The final step involves coupling the borylated pyridine with the piperazine derivative under suitable reaction conditions.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane group serves as a protected boronic acid, enabling palladium-catalyzed couplings with aryl/heteroaryl halides. This reaction is pivotal for constructing biaryl systems in drug discovery .

Mechanistic Insights :

-

Oxidative addition of aryl halide to Pd(0)

-

Transmetallation with boronic ester

Hydrolysis to Boronic Acid

The dioxaborolane group hydrolyzes under acidic or oxidative conditions to generate the active boronic acid intermediate, critical for in situ coupling.

| Reagent | Conditions | Product | Stability |

|---|---|---|---|

| HCl (1M) | THF/H₂O (2:1), 25°C, 2 hr | 1-Isopropyl-4-(5-boronic acid-pyridin-2-yl)piperazine | Air-sensitive, requires immediate use |

| H₂O₂ (30%) | MeOH, 0°C → 25°C, 6 hr | Same as above | Stabilized as trifluoroacetate salt |

Functionalization of Piperazine Nitrogen

The piperazine moiety undergoes alkylation/acylation to modify physicochemical properties :

Electrophilic Aromatic Substitution on Pyridine

The electron-deficient pyridine ring participates in directed metallation and halogenation :

Boron-Ester Transmetallation

The dioxaborolane group exchanges with other diols to tune stability/reactivity :

| Diol | Conditions | Equilibrium Constant (K) | Application |

|---|---|---|---|

| Pinacol | Neat, 140°C, 24 hr | 1.0 (reference) | Standard protection |

| Ethylene glycol | Toluene, 100°C, 12 hr | 0.45 | Enhanced aqueous solubility |

| 1,2-Dihydroxybenzene | MeOH, 25°C, 6 hr | 2.8 | Fluorescent tagging |

Stability Under Physiological Conditions

Critical for pharmacokinetic profiling :

| Condition | Half-Life (t₁/₂) | Degradation Products |

|---|---|---|

| pH 7.4 PBS, 37°C | 8.2 hr | Boronic acid + pinacol |

| Human liver microsomes | 4.7 hr | Oxidized pyridine metabolites |

| Rat plasma | 6.9 hr | Piperazine N-oxide derivatives |

This compound’s reactivity profile makes it a versatile intermediate for synthesizing kinase inhibitors , antimicrobial agents , and positron emission tomography (PET) tracers . Recent studies highlight its use in synthesizing brain-penetrant antitrypanosomal agents via Suzuki couplings followed by piperazine functionalization .

Scientific Research Applications

1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is a complex organic compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, materials science, and catalysis.

Structural Formula

Anticancer Activity

Recent studies have highlighted the potential of boron-containing compounds in cancer therapy. The unique structure of 1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine allows for selective targeting of cancer cells. Research has shown that compounds with similar structures can induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and disruption of cellular signaling pathways.

Neuropharmacology

The piperazine moiety is known for its activity on neurotransmitter receptors. Preliminary studies suggest that this compound may exhibit anxiolytic or antidepressant-like effects by modulating serotonin and dopamine receptors. Animal models have shown promising results, indicating potential therapeutic applications in mood disorders.

Polymer Chemistry

The incorporation of boron-containing compounds into polymer matrices has been explored for developing advanced materials with enhanced properties. The compound can serve as a cross-linking agent or a functional additive to improve thermal stability and mechanical strength of polymers.

Sensors

Due to its ability to form complexes with various metal ions, this compound has potential applications in the development of sensors for environmental monitoring. Studies indicate that boron-based sensors can selectively detect heavy metals and other pollutants at low concentrations, offering a reliable method for environmental assessments.

Organic Synthesis

Boronic esters are well-known for their role in cross-coupling reactions such as Suzuki-Miyaura coupling. The compound's dioxaborolane group can facilitate these reactions, making it valuable in synthesizing complex organic molecules. Research has demonstrated that it can act as an effective catalyst or catalyst precursor in various coupling reactions, contributing to the efficiency and selectivity of synthetic pathways.

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of boron-containing compounds similar to the one discussed. They evaluated their cytotoxic effects on breast cancer cell lines and found that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency against resistant cancer types.

Case Study 2: Polymer Development

A collaborative research project between universities focused on integrating this compound into biodegradable polymers for drug delivery systems. Results indicated improved drug release profiles and biocompatibility compared to traditional polymer systems, showcasing its potential in pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Piperazine-Boronate Derivatives

Reactivity and Cross-Coupling Efficiency

The dioxaborolane group enables participation in Suzuki-Miyaura reactions. The target compound’s pyridine-2-yl boronate configuration is optimal for regioselective coupling with aryl halides, as the nitrogen atom directs palladium catalysis . In contrast, phenyl-substituted analogs (e.g., 1-Methyl-4-[4-dioxaborolanylphenyl]piperazine) exhibit slower coupling kinetics due to reduced electron-withdrawing effects compared to pyridine . The isopropyl group minimally impacts boron reactivity but improves solubility in organic media compared to bulkier tert-butyl derivatives .

Pharmacological Potential

Piperazine derivatives are prominent in CNS and antimicrobial therapeutics. The isopropyl variant may exhibit superior blood-brain barrier penetration compared to sulfonyl or carbamate derivatives, as seen in trypanocidal N-myristoyltransferase inhibitors . Conversely, sulfonamide analogs (e.g., 1-((4-Chlorophenyl)sulfonyl)-4-(5-dioxaborolanylpyridinyl)piperazine) demonstrate enhanced metabolic stability, a critical factor in prolonged drug action . Compounds like 5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) highlight the role of heteroatom substitution in modulating antibacterial activity .

Biological Activity

1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine (CAS No. 919496-58-5) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 318.26 g/mol. The structure features a piperazine ring substituted with a pyridine moiety and a boron-containing dioxaborolane group, which may contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H30BN3O2 |

| Molecular Weight | 318.26 g/mol |

| CAS Number | 919496-58-5 |

| IUPAC Name | 1-isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine |

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential as an inhibitor in several pathways:

- Antiviral Activity : Recent research indicates that compounds similar to this one exhibit antiviral properties against various viruses, including coronaviruses. The incorporation of the dioxaborolane moiety is believed to enhance binding affinity to viral targets .

- Anticancer Potential : The compound's structure suggests potential activity against cancer cell lines. Studies have shown that related compounds can inhibit cell proliferation in various cancer models . The SAR analysis indicates that modifications on the piperazine and pyridine rings can significantly affect cytotoxicity and selectivity .

- Kinase Inhibition : The presence of the piperazine ring positions this compound as a potential kinase inhibitor. Kinases play crucial roles in cellular signaling pathways; thus, inhibiting them may lead to therapeutic benefits in diseases such as cancer and inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of the compound. Key findings include:

- Pyridine Substitution : Variations in the pyridine ring can alter the electronic properties of the molecule, affecting its interaction with biological targets.

- Dioxaborolane Group : This group enhances solubility and stability while potentially facilitating interactions with metal ions in biological systems, which may be crucial for enzyme inhibition .

Case Study 1: Antiviral Efficacy

In vitro studies demonstrated that derivatives of this compound exhibited significant antiviral activity against SARS-CoV-2. The mechanism was linked to inhibition of viral entry and replication within host cells. This highlights the potential for developing antiviral therapies based on this scaffold .

Case Study 2: Anticancer Activity

In a recent study assessing anticancer properties, compounds structurally related to this piperazine derivative were tested against MCF-7 breast cancer cells. Results indicated an IC50 value significantly lower than standard chemotherapeutics like Doxorubicin, suggesting superior efficacy .

Q & A

Q. What are the standard synthetic routes for 1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine, and what key reaction conditions should be optimized?

- Methodological Answer : The compound is synthesized via Suzuki-Miyaura coupling, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) for cross-coupling with halogenated pyridine intermediates. Key steps include:

- Intermediate Preparation : 5-Bromo-2-pyridylpiperazine derivatives are synthesized by reacting 1-isopropylpiperazine with 5-bromo-2-chloropyridine under reflux in toluene with a base (e.g., K₂CO₃) .

- Boronic Ester Introduction : The bromopyridine intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) in dioxane at 80–100°C .

- Purification : Column chromatography (silica gel, hexane/acetone gradient) and recrystallization (ethanol/water) yield the pure product. Optimize catalyst loading (1–5 mol%) and reaction time (12–24 h) to improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are indicative of its structure?

- Methodological Answer :

- ¹H/¹³C NMR :

- Piperazine protons : Resonate as a multiplet at δ 2.5–3.5 ppm (N–CH₂–CH₂–N).

- Pyridine protons : The 3-H proton on the pyridine ring appears as a doublet (δ 8.2–8.5 ppm, J = 5.1 Hz), while the 6-H proton adjacent to the boronic ester shows a singlet (δ 7.9–8.1 ppm) .

- Boronic ester : The pinacol methyl groups (4,4,5,5-tetramethyl) produce a singlet at δ 1.3 ppm .

- HRMS : Confirm the molecular ion peak at m/z 289.18 (C₁₅H₂₄BN₃O₂) with <2 ppm error .

- Melting Point : 137–142°C (recrystallized product) .

Advanced Research Questions

Q. How can researchers address low yields in the coupling reactions involving the boronic ester moiety of this compound?

- Methodological Answer :

- Catalyst Optimization : Replace traditional Pd(PPh₃)₄ with Pd(OAc)₂/XPhos systems to enhance steric tolerance for bulky piperazine groups .

- Solvent Screening : Test polar aprotic solvents (e.g., THF, DMF) with 10% water to stabilize the boronic ester intermediate and suppress protodeboronation .

- Protecting Groups : Temporarily protect the piperazine nitrogen with Boc groups to prevent coordination with the palladium catalyst, followed by deprotection with TFA .

Q. What strategies are recommended for resolving discrepancies in NMR data when synthesizing derivatives of this piperazine-boronic ester compound?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Assign ambiguous signals (e.g., overlapping piperazine protons) by correlating ¹H and ¹³C shifts .

- Variable Temperature NMR : Heat the sample to 60°C in DMSO-d₆ to resolve broad peaks caused by restricted piperazine ring rotation .

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What are the implications of the compound's boronic ester group on its stability under various pH and temperature conditions, and how can this be experimentally determined?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 h. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Boronic esters hydrolyze to boronic acids at pH < 3 or > 10, detectable by loss of the pinacol methyl signal in NMR .

- Thermal Stability : Perform TGA/DSC to identify decomposition onset (>150°C). Store samples at −20°C under argon to prevent moisture-induced hydrolysis .

Data Contradictions and Validation

- Synthetic Yields : reports 84% yield for analogous piperazine-boronic esters under optimized conditions, while other studies (e.g., ) suggest lower yields (50–60%) due to steric hindrance. Validate via controlled experiments with inert atmosphere (N₂/Ar) and degassed solvents.

- Boronic Ester Reactivity : highlights pyrazine-boronic esters as more reactive than pyridine analogs, necessitating adjusted reaction times (8–12 h vs. 24 h) to avoid side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.